Drixoral

Description

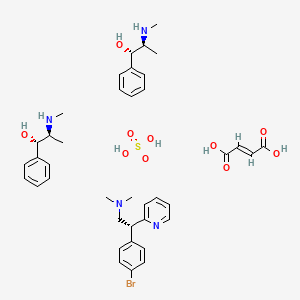

Structure

2D Structure

Properties

CAS No. |

76404-09-6 |

|---|---|

Molecular Formula |

C39H53BrN4O10S |

Molecular Weight |

849.8 g/mol |

IUPAC Name |

(2R)-2-(4-bromophenyl)-N,N-dimethyl-2-pyridin-2-ylethanamine;(E)-but-2-enedioic acid;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |

InChI |

InChI=1S/C15H17BrN2.2C10H15NO.C4H4O4.H2O4S/c1-18(2)11-14(15-5-3-4-10-17-15)12-6-8-13(16)9-7-12;2*1-8(11-2)10(12)9-6-4-3-5-7-9;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-10,14H,11H2,1-2H3;2*3-8,10-12H,1-2H3;1-2H,(H,5,6)(H,7,8);(H2,1,2,3,4)/b;;;2-1+;/t14-;2*8-,10+;;/m000../s1 |

InChI Key |

JLVGFGSGVQSVIE-GCKIAOFISA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CN(C)C[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.CN(C)CC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dexbrompheniramine Maleate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine (B94561) maleate (B1232345), the pharmacologically active dextrorotatory isomer of brompheniramine (B1210426), is a first-generation alkylamine antihistamine.[1] Its therapeutic efficacy in the management of allergic conditions stems primarily from its potent antagonism of the histamine (B1213489) H1 receptor. Like other first-generation antihistamines, it also exhibits notable anticholinergic and sedative properties due to interactions with other receptor systems. This technical guide provides a comprehensive overview of the mechanism of action of dexbrompheniramine maleate, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Dexbrompheniramine functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[2] In the presence of histamine, dexbrompheniramine competitively binds to H1 receptors on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels, thereby blocking the actions of endogenous histamine.[2] This antagonism mitigates the classic symptoms of an allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2]

Receptor Binding Affinity

Secondary Pharmacological Actions

Anticholinergic Effects

A prominent characteristic of first-generation antihistamines, including dexbrompheniramine, is their anticholinergic activity, resulting from the blockade of muscarinic acetylcholine (B1216132) receptors.[6] This action contributes to side effects such as dry mouth and sedation. Studies have shown that brompheniramine binds to all five human muscarinic receptor subtypes (M1-M5) without significant selectivity.[7] While specific Ki values for dexbrompheniramine at muscarinic receptors are not provided in the available literature, the affinity of brompheniramine and the structurally similar chlorpheniramine (B86927) for these receptors is comparable.[7]

Sedative Effects

The sedative properties of dexbrompheniramine are attributed to its ability to cross the blood-brain barrier and antagonize central histamine H1 receptors.[6] Histamine in the central nervous system acts as a neurotransmitter promoting wakefulness, and its blockade leads to drowsiness.

Signaling Pathways

The primary signaling pathway initiated by histamine H1 receptor activation involves the Gq/11 family of G proteins. Upon histamine binding, the activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of Gq/11. This leads to the dissociation of the Gα and Gβγ subunits, which then activate downstream effectors. The activated Gαq/11 subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and culminating in the physiological responses associated with histamine release. Dexbrompheniramine, by blocking the initial receptor activation, inhibits this entire cascade.

Histamine H1 Receptor Signaling Pathway and its Inhibition by Dexbrompheniramine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for dexbrompheniramine and related compounds.

Table 1: Histamine H1 Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Kd (nM) | Notes |

| Dexchlorpheniramine | Human H1 | 2.67 - 4.81[4][5] | Active S-enantiomer of chlorpheniramine; structurally similar to dexbrompheniramine. | |

| Brompheniramine | H1 | 6.06[3] | Racemic mixture containing dexbrompheniramine. | |

| Chlorpheniramine | H1 | 3.2[8] | Racemic mixture. |

Table 2: Muscarinic Receptor Binding Affinities

| Compound | Receptor Subtypes | Binding Affinity | Notes |

| Brompheniramine | M1 - M5 | No significant difference in affinity between subtypes.[7] | Specific Ki values not reported. |

| Chlorpheniramine | M1 - M5 | No significant difference in affinity between subtypes; comparable to brompheniramine.[7] | Specific Ki values not reported. |

Experimental Protocols

In Vitro: Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of dexbrompheniramine for the histamine H1 receptor.

Objective: To quantify the binding affinity of dexbrompheniramine at the H1 receptor.

Materials:

-

Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[8]

-

Radioligand: [³H]mepyramine (a selective H1 receptor antagonist).[8]

-

Test Compound: Dexbrompheniramine maleate.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and fluid.

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a determined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, assay buffer, and [³H]mepyramine (at a concentration near its Kd).

-

Non-specific Binding: Membranes, non-specific binding control, and [³H]mepyramine.

-

Competitive Binding: Membranes, serial dilutions of dexbrompheniramine maleate, and [³H]mepyramine.

-

-

Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the dexbrompheniramine concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of dexbrompheniramine that inhibits 50% of the specific binding of [³H]mepyramine).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow for Radioligand Binding Assay.

In Vivo: Histamine-Induced Skin Wheal and Flare Suppression

This protocol assesses the in vivo antihistaminic activity of dexbrompheniramine by measuring its ability to inhibit histamine-induced skin reactions in an animal model.

Objective: To evaluate the in vivo efficacy and duration of action of dexbrompheniramine.

Animal Model: Guinea pigs or dogs are commonly used.[9]

Materials:

-

Dexbrompheniramine maleate

-

Vehicle control (e.g., saline)

-

Histamine solution (for intradermal injection)

-

Calipers for measuring wheal and flare diameters

Procedure:

-

Acclimatization: Acclimatize animals to the experimental conditions.

-

Dosing: Administer dexbrompheniramine maleate orally at various doses to different groups of animals. Include a vehicle control group.

-

Histamine Challenge: At predetermined time points after drug administration (e.g., 1, 4, 8, 24 hours), administer an intradermal injection of histamine into a shaved area of the skin.

-

Measurement: After a set time following the histamine injection (e.g., 15-20 minutes), measure the diameters of the resulting wheal and flare using calipers.[10]

-

Data Analysis: Calculate the percentage inhibition of the wheal and flare areas for each treatment group compared to the vehicle control group at each time point. This data can be used to determine the dose-response relationship and the duration of the antihistaminic effect.

Conclusion

Dexbrompheniramine maleate exerts its primary therapeutic effect through potent, competitive antagonism of the histamine H1 receptor, thereby inhibiting the downstream Gq/11-PLC-IP3/DAG signaling cascade. Its pharmacological profile is also characterized by anticholinergic and sedative effects, which are common to first-generation antihistamines. The quantitative binding data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and understand the molecular and physiological actions of this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 6. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 7. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of histamine and allergen skin wheal by cetirizine in four animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

Oxymetazoline Hydrochloride: A Comprehensive Receptor Binding Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline (B75379) hydrochloride is a widely utilized sympathomimetic agent, primarily known for its vasoconstrictive properties as a nasal decongestant. Its therapeutic effects are mediated through complex interactions with various G protein-coupled receptors (GPCRs). A thorough understanding of its receptor binding profile is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics. This technical guide provides an in-depth analysis of the receptor binding affinities and functional activities of oxymetazoline hydrochloride. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Receptor Binding Profile of Oxymetazoline Hydrochloride

Oxymetazoline is a direct-acting sympathomimetic with significant alpha-adrenergic activity. It functions as an agonist at α1-adrenergic receptors and a partial agonist at α2-adrenergic receptors. Furthermore, oxymetazoline has been shown to interact with serotonin (B10506) (5-HT) receptors. The binding affinities of oxymetazoline hydrochloride to various receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity Constant | Value (nM) | Functional Activity |

| Adrenergic Receptors | |||

| α1A-Adrenergic | Kd | 6 | Weak Agonist |

| α1B-Adrenergic | Kd | 320 | No intrinsic activity |

| α1D-Adrenergic | Kd | 390 | No intrinsic activity |

| α2-Adrenergic | Ki | 15 | Partial Agonist |

| α2B-Adrenergic | - | - | Full Agonist |

| Serotonin Receptors | |||

| 5-HT1A | Kd | 4.68 | Full Agonist |

| 5-HT1B | Kd | 25.7 | Full Agonist |

| 5-HT1C | Kd | 110 | Partial Agonist |

| 5-HT1D | Kd | 5.01 | Full Agonist |

Signaling Pathways

The activation of α1 and α2-adrenergic receptors by oxymetazoline initiates distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

Upon agonist binding, α1-adrenergic receptors, which are coupled to Gq proteins, activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

cellular effects of dexbrompheniramine on histamine receptors

An In-depth Technical Guide to the Cellular Effects of Dexbrompheniramine (B94561) on Histamine (B1213489) Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine is a first-generation antihistamine of the alkylamine class, recognized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1][2] It is the pharmacologically active (S)-(+)-enantiomer of brompheniramine.[1] While clinically categorized as a histamine H1 receptor antagonist, at the molecular level, it functions more precisely as an inverse agonist.[1][3] This guide provides a detailed examination of the cellular and molecular interactions of dexbrompheniramine with histamine receptors, focusing on its mechanism of action, effects on intracellular signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: H1 Receptor Inverse Agonism

Histamine receptors, like other G-protein-coupled receptors (GPCRs), can exist in an equilibrium between an inactive (R) and an active (R*) conformation. A certain level of basal signaling can occur even without an agonist, a phenomenon known as constitutive activity.[3]

-

Agonists (e.g., Histamine): Stabilize the active (R*) conformation, shifting the equilibrium towards the active state and initiating a downstream signal.

-

Neutral Antagonists: Bind to the receptor without preference for either conformation, thereby blocking agonist binding but not affecting constitutive activity.[3]

-

Inverse Agonists (e.g., Dexbrompheniramine): Preferentially bind to and stabilize the inactive (R) conformation of the H1 receptor.[3][4] This action not only competitively blocks histamine from binding but also reduces the receptor's basal, constitutive activity.[1][3][5] This leads to a more comprehensive suppression of the histamine-mediated response. All H1-antihistamines investigated to date have demonstrated inverse agonist properties.[3]

Dexbrompheniramine's primary therapeutic effects stem from its competitive binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, thereby blocking the actions of endogenously released histamine.[1]

Interaction with Histamine Receptor Subtypes

Dexbrompheniramine exhibits high selectivity for the histamine H1 receptor. There is limited evidence to suggest significant pharmacological activity at H2, H3, or H4 receptors at therapeutic concentrations.

Histamine H1 Receptor Signaling

The H1 receptor is canonically coupled to the Gαq/11 family of G-proteins.[6] Its activation initiates a well-defined signaling cascade leading to the classic symptoms of an allergic response.

Histamine-Activated H1 Receptor Signaling Pathway:

-

G-Protein Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gαq subunit, which exchanges GDP for GTP.[6]

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit stimulates phospholipase C-beta (PLCβ).[6]

-

Second Messenger Production: PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][7][8]

-

Downstream Kinase Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[6]

-

NF-κB Activation & Inflammation: PKC activation is a key step in the pathway leading to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[6][9] Activated NF-κB translocates to the nucleus, promoting the transcription of genes for pro-inflammatory cytokines (e.g., IL-6, IL-8) and cell adhesion molecules.[6][9][10][11]

Diagram of Histamine-Activated H1 Receptor Signaling Pathway

Caption: Histamine-activated H1 receptor signaling cascade.

Cellular Effects of Dexbrompheniramine at the H1 Receptor

By acting as an inverse agonist, dexbrompheniramine stabilizes the H1 receptor in its inactive state. This has two major consequences:

-

Competitive Antagonism: It prevents histamine from binding and activating the receptor.

-

Reduction of Constitutive Activity: It actively suppresses the basal signaling of the H1 receptor, reducing downstream pathway activation even in the absence of histamine.[3][5]

The net cellular effect is a significant attenuation of the entire Gαq/11 signaling cascade. This leads to a reduction in PLC activity, decreased IP3 and DAG production, stabilization of intracellular calcium levels, and subsequent inhibition of NF-κB-mediated pro-inflammatory gene expression.[9]

Diagram of Dexbrompheniramine's Inhibitory Action

Caption: Inverse agonist action of Dexbrompheniramine on H1 receptor.

Quantitative Data: Receptor Binding Affinity

Table 1: Representative Binding Affinities of Dexchlorpheniramine

| Receptor Target | Ligand | Ki or Kd Value | Tissue/System | Reference |

|---|---|---|---|---|

| Histamine H1 Receptor | Dexchlorpheniramine | 2.67 - 4.81 nM (Ki) | Human cloned H1 receptor | [12] |

| Muscarinic Acetylcholine Receptor | Dexchlorpheniramine | 20 - 30 µM (Ki) | Rat brain tissue | [12] |

| Serotonin Transporter | Chlorphenamine (racemic) | 15.2 nM (Kd) | Human brain tissue | [12] |

| Norepinephrine Transporter | Chlorphenamine (racemic) | 1,440 nM (Kd) | Human brain tissue | [12] |

| Dopamine Transporter | Chlorphenamine (racemic) | 1,060 nM (Kd) | Human brain tissue | [12] |

Note: The significantly higher Ki value for the muscarinic receptor indicates much lower binding affinity compared to the H1 receptor, explaining why anticholinergic side effects are secondary to its antihistaminergic action.

Experimental Protocols

The characterization of dexbrompheniramine's cellular effects relies on a suite of established in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Preparation: Membranes are prepared from cells recombinantly expressing the human histamine H1 receptor.

-

Incubation: A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) is incubated with the cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (dexbrompheniramine) are added to compete with the radioligand for binding to the H1 receptor.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Calcium Flux

Calcium flux assays directly measure the functional consequence of H1 receptor activation (or inhibition) by monitoring changes in intracellular calcium concentration.[7][13][14]

Methodology:

-

Cell Culture: HEK293 cells or other suitable cell lines stably expressing the H1 receptor are cultured.[14]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Compound Addition: The test compound (dexbrompheniramine) is added to the cells and incubated for a defined period.

-

Agonist Challenge: The cells are then challenged with an H1 agonist (histamine) to stimulate calcium release.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded in real-time.

-

Analysis: The ability of dexbrompheniramine to inhibit the histamine-induced calcium flux is quantified, and an IC50 value is determined.

Workflow for Calcium Flux Assay

Caption: Workflow for a functional calcium flux assay.

Downstream Signaling Assays: NF-κB Reporter Assay

To confirm that H1 receptor blockade translates to anti-inflammatory effects, NF-κB reporter gene assays are used.[15]

Methodology:

-

Cell Transfection: A cell line (e.g., HEK293 or A549) is transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[15][16]

-

Pre-treatment: Cells are pre-treated with various concentrations of dexbrompheniramine.

-

Stimulation: The NF-κB pathway is activated using a stimulant like TNF-α, often in combination with histamine to assess potentiation.[10][11]

-

Incubation: Cells are incubated to allow for transcription and translation of the reporter gene.

-

Lysis and Detection: Cells are lysed, and the activity of the reporter enzyme is measured (e.g., by adding luciferin (B1168401) and measuring luminescence).[15]

-

Analysis: The inhibitory effect of dexbrompheniramine on NF-κB-driven reporter gene expression is quantified.

Conclusion

Dexbrompheniramine exerts its therapeutic effects through potent and selective inverse agonism at the histamine H1 receptor. By stabilizing the receptor's inactive conformation, it effectively decouples it from the Gαq/11 signaling pathway. This leads to the downstream inhibition of phospholipase C, suppression of intracellular calcium mobilization, and a reduction in the activation of the pro-inflammatory transcription factor NF-κB. This detailed molecular mechanism provides a clear rationale for its clinical efficacy in the management of allergic disorders. The quantitative and functional assays described herein represent the essential tools for the preclinical characterization and development of H1 receptor-targeting compounds.

References

- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dexbrompheniramine - Wikipedia [en.wikipedia.org]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 5. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Potentiation of NF-kappaB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 13. innoprot.com [innoprot.com]

- 14. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]

- 16. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pseudoephedrine on Adrenergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoephedrine is a sympathomimetic amine widely utilized for its decongestant properties. Its therapeutic effects are primarily attributed to its influence on the adrenergic system, mimicking the actions of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This technical guide provides an in-depth exploration of the molecular mechanisms by which pseudoephedrine modulates adrenergic signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its pharmacological profile. The guide details its interaction with adrenergic receptors, the subsequent activation of downstream signaling cascades, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

Pseudoephedrine exerts its effects on the adrenergic system through a mixed mechanism of action, involving both indirect and direct interactions with adrenergic receptors.[1]

-

Indirect Agonism: The principal mechanism of action is the indirect stimulation of adrenergic receptors.[1] Pseudoephedrine acts as a norepinephrine-releasing agent, displacing endogenous norepinephrine from storage vesicles in presynaptic neurons.[1] This increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic alpha and beta-adrenergic receptors.[1]

-

Direct Agonism: Pseudoephedrine also exhibits weak direct agonist activity at both alpha- and beta-adrenergic receptors.[2][3] However, its affinity for these receptors is considered to be low.

The primary physiological consequence of pseudoephedrine's action is vasoconstriction in the nasal mucosa, mediated by the stimulation of α1-adrenergic receptors on vascular smooth muscle.[2][4] This leads to a reduction in blood flow and decreased swelling of the nasal passages, thereby alleviating nasal congestion.[4]

Adrenergic Signaling Pathways Modulated by Pseudoephedrine

Pseudoephedrine's interaction with adrenergic receptors triggers distinct downstream signaling cascades, primarily through the activation of G-protein coupled receptors (GPCRs). The specific pathway activated is dependent on the receptor subtype.

Gs-Coupled Beta-Adrenergic Signaling

Beta-adrenergic receptors are coupled to the stimulatory G-protein, Gs. While pseudoephedrine's direct effect on beta-receptors is less pronounced than its alpha-adrenergic effects, the released norepinephrine can activate these pathways.[1]

-

Receptor Activation: Binding of an agonist (norepinephrine or weakly, pseudoephedrine) to a β-adrenergic receptor induces a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[5]

-

PKA Activation: cAMP binds to and activates protein kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation (bronchodilation).

Gq-Coupled Alpha-1 Adrenergic Signaling

Alpha-1 adrenergic receptors are coupled to the Gq protein, which activates a distinct signaling cascade leading to vasoconstriction.

-

Receptor Activation: Binding of an agonist (primarily norepinephrine released by pseudoephedrine) to an α1-adrenergic receptor.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C Activation: The GTP-bound Gαq subunit activates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction (vasoconstriction).

Potential Involvement of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Both Gs and Gq-coupled receptors have been shown to transactivate receptor tyrosine kinases, leading to the activation of the Ras-Raf-MEK-ERK cascade. While there is limited direct evidence for pseudoephedrine's modulation of this pathway, its ability to activate Gs and Gq signaling suggests a potential for indirect influence. Further research is required to fully elucidate the role of pseudoephedrine in MAPK/ERK signaling.

Quantitative Data on Pseudoephedrine's Interaction with Adrenergic Receptors

The following table summarizes the available quantitative data on the binding affinities of pseudoephedrine isomers for various adrenergic receptor subtypes.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) |

| (-)-Pseudoephedrine (B34784) | α1 | Radioligand Binding | IC50 | 33[6] |

| Ki | - | |||

| (+)-Pseudoephedrine | α1 | Radioligand Binding | IC50 | 349[6] |

| Ki | - | |||

| (-)-Pseudoephedrine | α2 | Radioligand Binding | IC50 | 6.4[6] |

| Ki | - | |||

| (+)-Pseudoephedrine | α2 | Radioligand Binding | IC50 | - |

| Ki | - | |||

| (-)-Pseudoephedrine | β2 | Radioligand Binding | IC50 | 213[6] |

| Ki | - | |||

| (+)-Pseudoephedrine | β2 | Radioligand Binding | IC50 | 511[6] |

| Ki | - |

Note: Ki values were not explicitly provided in the source material. IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like pseudoephedrine on adrenergic signaling pathways.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the IC50 and Ki of pseudoephedrine for α1, α2, and β-adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β).

-

Unlabeled pseudoephedrine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

Filtration apparatus.

Procedure:

-

Prepare cell membranes and determine protein concentration.

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

For total binding wells, add the radioligand and assay buffer.

-

For non-specific binding wells, add the radioligand and a high concentration of a known unlabeled ligand.

-

For competition binding wells, add the radioligand and varying concentrations of pseudoephedrine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pseudoephedrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Immunoassay

This protocol is used to measure the effect of a compound on the intracellular levels of cyclic AMP.

Objective: To determine the EC50 of pseudoephedrine for cAMP production in cells expressing β-adrenergic receptors.

Materials:

-

Cells expressing β-adrenergic receptors.

-

Pseudoephedrine solutions of varying concentrations.

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA-based).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate cells with varying concentrations of pseudoephedrine or forskolin for a defined period (e.g., 15-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the pseudoephedrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to assess the activation of the MAPK/ERK pathway.

Objective: To determine if pseudoephedrine induces the phosphorylation of ERK in a relevant cell line.

Materials:

-

Cell line of interest.

-

Pseudoephedrine.

-

Positive control (e.g., a known activator of the MAPK/ERK pathway).

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-p-ERK and anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with pseudoephedrine or a positive control for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

-

Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Conclusion

Pseudoephedrine's primary mechanism of action is the indirect stimulation of adrenergic receptors through the release of norepinephrine, with a weaker direct agonist effect. This leads to the activation of Gs and Gq-coupled signaling pathways, resulting in physiological responses such as vasoconstriction and bronchodilation. The quantitative data available, although limited, indicates a higher affinity of the (-)-pseudoephedrine enantiomer for α-adrenergic receptors compared to the (+)-enantiomer. The provided experimental protocols offer a framework for further investigation into the nuanced effects of pseudoephedrine on these critical signaling cascades. A deeper understanding of these pathways is essential for the development of more targeted and efficacious adrenergic drugs.

References

- 1. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. WO2000001379A1 - (-)-pseudoephedrine as a sympathomimetic drug - Google Patents [patents.google.com]

The Molecular Precision of a Potent Vasoconstrictor: An In-depth Technical Guide to Oxymetazoline Hydrochloride

For Immediate Release

This technical guide provides a comprehensive analysis of the vasoconstrictive properties of oxymetazoline (B75379) hydrochloride at the molecular level. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents quantitative pharmacological data, and outlines detailed experimental protocols for the study of this potent alpha-adrenergic agonist.

Executive Summary

Oxymetazoline hydrochloride is a direct-acting sympathomimetic agent widely utilized for its potent vasoconstrictive effects, primarily in the management of nasal congestion.[1] Its therapeutic efficacy stems from its high affinity and agonist activity at alpha-adrenergic receptors, specifically the α1 and α2 subtypes, located on vascular smooth muscle cells.[2] Activation of these receptors initiates a cascade of intracellular signaling events, culminating in smooth muscle contraction and a reduction in blood vessel diameter. This guide will explore the molecular interactions and downstream signaling pathways that mediate oxymetazoline-induced vasoconstriction, supported by quantitative data and detailed experimental methodologies.

Molecular Mechanism of Action

Oxymetazoline's primary mechanism of vasoconstriction involves its interaction with α1- and α2-adrenergic receptors.[1] It acts as a selective agonist at α1-adrenergic receptors and also demonstrates activity at α2-adrenergic receptors.[2][3]

Alpha-1 Adrenergic Receptor Signaling

The vasoconstrictive effects of oxymetazoline are predominantly mediated through the activation of α1-adrenergic receptors on vascular smooth muscle cells.[2] These receptors are Gq-protein coupled. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.

Alpha-2 Adrenergic Receptor Signaling

Oxymetazoline also exerts effects through α2-adrenergic receptors, which are coupled to Gi proteins. Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels can contribute to vasoconstriction by promoting myosin light chain phosphorylation. While its action on α2 receptors is considered minor compared to α1 receptors for vasoconstriction, it may still play a role in its overall decongestant effect.[2]

Quantitative Pharmacological Data

The affinity and potency of oxymetazoline hydrochloride at various adrenergic receptor subtypes have been characterized in numerous studies. This section summarizes key quantitative data.

Receptor Binding Affinities (Ki)

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| α1A | 15.8 | [4] |

| α1B | 158 | [2][5] |

| α1D | 794 | [2][5] |

| α2A | 3.98 | [6] |

| α2B | 63.1 | [4] |

| α2C | 126 | [6] |

Note: Ki values can vary between studies depending on the experimental conditions and tissues/cell lines used.

Functional Potency (EC50) and Intrinsic Activity

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum. Intrinsic activity refers to the ability of a drug to elicit a maximal response.

| Assay | Receptor/Tissue | Parameter | Value | Reference |

| Vasoconstriction | Human Nasal Mucosa | EC50 | 5.6 x 10⁻⁵ M | [7] |

| Calcium Mobilization | α1A-adrenoceptor | Agonist Activity | Weak Partial Agonist | [2][5] |

| Calcium Mobilization | α2B-adrenoceptor | Agonist Activity | Full Agonist | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the vasoconstrictive properties of oxymetazoline.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the Ki of oxymetazoline for adrenergic receptors.[7][8]

Objective: To determine the binding affinity of oxymetazoline for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest.

-

Radioligand (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors).

-

Oxymetazoline hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of oxymetazoline to triplicate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of oxymetazoline to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Isolated Tissue Bath Assay for Vasoconstriction

This protocol outlines the procedure for measuring the contractile response of isolated arterial rings to oxymetazoline.[10][11][12]

Objective: To determine the potency (EC50) and efficacy of oxymetazoline in inducing vasoconstriction.

Materials:

-

Isolated artery (e.g., rat thoracic aorta).

-

Isolated tissue bath system with force-displacement transducers.

-

Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Oxymetazoline hydrochloride.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the artery and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings between two L-shaped hooks in the tissue bath chambers filled with PSS.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a determined optimal passive tension.

-

Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.

-

Drug Administration: After washing out the KCl and returning to baseline, add cumulative concentrations of oxymetazoline to the bath.

-

Data Recording: Record the isometric tension generated by the arterial rings.

-

Data Analysis: Plot the contractile response as a percentage of the maximal KCl-induced contraction against the log concentration of oxymetazoline to generate a concentration-response curve and determine the EC50 and maximum effect (Emax).[8]

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to oxymetazoline using the ratiometric fluorescent indicator Fura-2 AM.[5][13][14]

Objective: To quantify changes in intracellular calcium concentration following stimulation with oxymetazoline.

Materials:

-

Cultured cells expressing the target adrenergic receptor (e.g., HEK293 cells).

-

Fura-2 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence microscope or plate reader capable of ratiometric measurements.

-

Oxymetazoline hydrochloride.

Procedure:

-

Cell Culture: Plate the cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Imaging: Place the cells on the fluorescence imaging system. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Stimulation: Add oxymetazoline to the cells and continuously record the fluorescence ratio (F340/F380).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Plot the change in the F340/F380 ratio over time to visualize the calcium transient.

Conclusion

Oxymetazoline hydrochloride's vasoconstrictive properties are a direct result of its agonist activity at α1 and, to a lesser extent, α2-adrenergic receptors. The activation of the Gq-PLC-IP3-Ca2+ signaling pathway by α1-adrenergic receptors is the primary driver of the potent and sustained vasoconstriction observed with this compound. The quantitative data on receptor affinity and functional potency, obtained through the experimental protocols detailed in this guide, provide a robust framework for understanding the molecular pharmacology of oxymetazoline and for the development of novel therapeutics targeting the adrenergic system. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals in their exploration of adrenergic receptor pharmacology.

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 4. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of subtypes of alpha-2 adrenoceptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rhinologyjournal.com [rhinologyjournal.com]

- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

Investigating the Antitussive Mechanism of Dextromethorphan in Combination Therapies: A Technical Guide

Abstract Dextromethorphan (B48470) (DXM) is a cornerstone of over-the-counter antitussive therapy, recognized for its central mechanism of action and favorable safety profile compared to opioid-based agents.[1] Its efficacy is rooted in a multifaceted interaction with central nervous system receptors, primarily the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[2][3] To enhance its therapeutic window and address complex symptomologies, dextromethorphan is frequently formulated in combination therapies. These combinations are designed either to optimize its pharmacokinetic profile, as seen with quinidine (B1679956), or to provide complementary symptomatic relief, as with expectorants like guaifenesin (B1672422).[4][5] This technical guide provides an in-depth exploration of dextromethorphan's core antitussive mechanisms, analyzes the rationale and function of its use in combination therapies, and details the established experimental protocols for its preclinical and clinical evaluation.

Core Antitussive Mechanism of Dextromethorphan

Dextromethorphan exerts its effects by acting centrally on the cough center in the brainstem, specifically within the medulla and the nucleus tractus solitarius, to increase the threshold for the cough reflex.[6][7] Unlike opioid derivatives, its action is not primarily mediated by opioid receptors.[8][9] The mechanism is instead dependent on its interaction with two key receptor systems.

1.1 Sigma-1 Receptor Agonism Dextromethorphan is a potent sigma-1 receptor agonist.[4] These receptors are intracellular chaperones located at the endoplasmic reticulum that modulate calcium signaling and neuronal excitability.[2] By binding to and activating sigma-1 receptors, dextromethorphan contributes to its antitussive and neuroprotective properties.[2][10] This agonism is considered a significant contributor to its ability to suppress the cough reflex.[10][11]

1.2 NMDA Receptor Antagonism Dextromethorphan and its primary active metabolite, dextrorphan (B195859) (DXO), act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The cough reflex involves excitatory glutamatergic signaling within the central nervous system.[12] By blocking the NMDA receptor, DXM and DXO reduce this excitatory signaling, thereby suppressing the cough response.[2][13] Dextrorphan is a more potent NMDA receptor antagonist than dextromethorphan itself.[8] At therapeutic antitussive doses, this antagonism helps elevate the cough threshold; at supratherapeutic doses, this mechanism is responsible for its dissociative effects.[2][8]

Combination Therapies: Rationale and Mechanisms

Dextromethorphan is frequently combined with other active ingredients to enhance its efficacy or to treat multiple symptoms simultaneously.

2.1 Pharmacokinetic Enhancement: The Dextromethorphan/Quinidine Model The clinical utility of dextromethorphan can be limited by its rapid and extensive first-pass metabolism in the liver.[14] The cytochrome P450 enzyme CYP2D6 is primarily responsible for the O-demethylation of dextromethorphan to its active metabolite, dextrorphan.[2][15]

Quinidine is a potent inhibitor of CYP2D6.[4][16] When administered with dextromethorphan, low doses of quinidine block this primary metabolic pathway. This inhibition significantly increases the bioavailability and prolongs the plasma half-life of the parent dextromethorphan molecule.[4][17][18] This combination, approved by the FDA as Nuedexta for the treatment of pseudobulbar affect (PBA), demonstrates a powerful strategy for modulating DXM pharmacokinetics to achieve sustained and elevated plasma concentrations.[4][16][19]

Table 1: Pharmacokinetic Impact of Quinidine on Dextromethorphan

| Parameter | Dextromethorphan Alone | Dextromethorphan + Quinidine | Fold Increase | Citation(s) |

|---|---|---|---|---|

| DXM Exposure (AUC) | Low / Variable | Significantly Increased | ~20-fold | [4] |

| Peak Plasma Conc. (Cmax) | Low | Significantly Increased | Variable | [4] |

| Urinary DM/DX Ratio | Low (in extensive metabolizers) | Significantly Increased | ≥ 27-fold | [18] |

| Apparent Half-life | 2-4 hours (extensive metabolizers) | ~13 hours | 3-6x |[8][16] |

2.2 Symptomatic Complementation In over-the-counter formulations, dextromethorphan is often combined with agents that target other symptoms of respiratory illnesses.

-

With Expectorants (e.g., Guaifenesin): This is a common combination for productive coughs.[5] While dextromethorphan suppresses the cough reflex, guaifenesin acts as an expectorant, working to thin and loosen mucus in the airways, making coughs more productive and clearing congestion.[20]

-

With Antihistamines and Decongestants: For symptoms related to the common cold or allergies, dextromethorphan is included in multi-symptom remedies alongside antihistamines (e.g., chlorpheniramine, doxylamine) to reduce sneezing and rhinorrhea, and decongestants (e.g., phenylephrine, pseudoephedrine) to alleviate nasal congestion.[7]

Experimental Protocols for Antitussive Investigation

Evaluating the efficacy of dextromethorphan and its combinations requires robust preclinical and clinical methodologies.

3.1 Preclinical In Vivo Models The guinea pig model of chemically-induced cough is a well-established and reliable tool for screening antitussive agents.[21][22][23]

Protocol: Citric Acid-Induced Cough in Conscious Guinea Pigs

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are housed for at least 5 days prior to experimentation to acclimate to laboratory conditions.

-

Exposure Chamber: Animals are placed individually in a transparent Perspex chamber with a continuous airflow.[24]

-

Baseline Cough Assessment: A baseline cough response is established by exposing the animals to an aerosol of a tussive agent, typically citric acid (0.2-0.4 M) or capsaicin (B1668287) (10-30 µM), for a set period (e.g., 10 minutes).[24]

-

Drug Administration: Dextromethorphan, a combination therapy, or vehicle control is administered via an appropriate route (e.g., intraperitoneal, oral gavage) at a specified time before the tussive challenge.

-

Tussive Challenge: Following the drug pre-treatment period, the animals are re-challenged with the aerosolized tussive agent.

-

Cough Measurement: Coughs are detected and quantified over a defined observation period (e.g., 15 minutes).[24] This is achieved by recording cough sounds via a microphone and identifying characteristic explosive pressure changes within the chamber using a pressure transducer.[24]

-

Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle control group. Efficacy is typically expressed as the percent inhibition of the cough response.

3.2 Clinical Trial Methodologies Human trials are essential to confirm the efficacy and safety of antitussive therapies. The gold standard is the randomized, double-blind, placebo-controlled trial.[25]

Protocol: Key Components of an Antitussive Clinical Trial

-

Patient Selection: Patients are selected based on specific criteria, such as those with acute cough following an upper respiratory tract infection or those with unexplained chronic cough.[25]

-

Study Design: A randomized, placebo-controlled, double-blind design is typically employed. A crossover design, where each patient receives both treatment and placebo at different times, can also be effective.[25][26]

-

Outcome Measures: A combination of subjective and objective measures is crucial for a comprehensive assessment.[27]

-

Primary Endpoint: The preferred objective primary endpoint is the change in 24-hour cough frequency, as measured by an ambulatory cough monitor (e.g., Leicester Cough Monitor, VitaloJAK).[25][27]

-

Secondary Endpoints: These include subjective measures like cough severity assessed via a Visual Analogue Scale (VAS) and the impact on quality of life using validated questionnaires like the Leicester Cough Questionnaire (LCQ).[27][28]

-

-

Data Collection: Cough frequency is recorded continuously over 24-hour periods at baseline and after the treatment period. Subjective scores are collected via patient diaries.

-

Statistical Analysis: The change from baseline in the primary and secondary endpoints is compared between the active treatment and placebo groups to determine statistical significance.

Table 2: Comparison of Subjective and Objective Cough Assessment Methods

| Method Type | Tool | What It Measures | Advantages | Disadvantages |

|---|---|---|---|---|

| Subjective | Visual Analogue Scale (VAS) | Patient's perception of cough severity | Simple, quick, responsive to change[28][29] | Does not measure impact; high variability[27] |

| Subjective | Leicester Cough Questionnaire (LCQ) | Impact of cough on quality of life (physical, psychological, social domains) | Validated, comprehensive assessment of cough impact[27] | More time-consuming to complete |

| Objective | Ambulatory Cough Monitors | Frequency of cough events over 24 hours | Unbiased, direct measure of cough count; considered the gold standard for trials[25][30] | Does not reflect cough intensity or patient perception; equipment-intensive[27] |

| Objective | Inhalation Cough Challenge | Cough reflex sensitivity (e.g., capsaicin dose to elicit cough) | Useful for investigating mechanisms of action[27] | Does not reflect spontaneous, real-world cough frequency |

Conclusion

The antitussive effect of dextromethorphan is mediated by a complex, centrally-acting mechanism involving agonism at sigma-1 receptors and antagonism at NMDA receptors. Combination therapies leverage this core mechanism in two distinct ways: by enhancing its pharmacokinetic profile through metabolic inhibition, as with quinidine, or by providing complementary relief for concurrent symptoms, as seen in common over-the-counter cold and flu remedies. A thorough investigation of these therapies relies on a dual approach of well-defined preclinical models, such as the guinea pig cough model, and robust, placebo-controlled clinical trials that employ both objective and subjective endpoints. Future research and development in antitussive therapy will continue to depend on these rigorous experimental frameworks to identify novel agents and optimize existing treatment strategies.

References

- 1. What Is Dextromethorphan? Comprehensive Guide to Cough Relief [rupahealth.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. DXM [Antitussive] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. drugs.com [drugs.com]

- 5. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dextromethorphan: MedlinePlus Drug Information [medlineplus.gov]

- 7. drugs.com [drugs.com]

- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 9. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. drugs.com [drugs.com]

- 17. Mechanism of action of dextromethorphan/quinidine: comparison with ketamine | CNS Spectrums | Cambridge Core [cambridge.org]

- 18. Pharmacokinetics of dextromethorphan after single or multiple dosing in combination with quinidine in extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 20. Dextromethorphan-Guaifenesin Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An update on measurement and monitoring of cough: what are the important study endpoints? - Spinou - Journal of Thoracic Disease [jtd.amegroups.org]

- 28. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measuring cough: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Methods of Cough Assessment | Vitalograph Guidelines [vitalograph.com]

Chlorpheniramine: A Technical Guide for Researchers on its Role as a First-Generation Antihistamine

Introduction

Chlorpheniramine (B86927) is a first-generation alkylamine antihistamine that has been in clinical use for decades for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a potent inverse agonist of the histamine (B1213489) H1 receptor, its primary mechanism of action involves blocking the effects of histamine, a key mediator of allergic and inflammatory responses.[1] Beyond its clinical applications, chlorpheniramine serves as a critical tool in pharmacological research, enabling the investigation of the histamine H1 receptor signaling pathway and the broader physiological roles of histamine. This technical guide provides an in-depth overview of chlorpheniramine's pharmacological profile, experimental applications, and associated research methodologies for scientists and drug development professionals.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Chlorpheniramine exerts its therapeutic effects primarily by binding to and stabilizing the inactive conformation of the histamine H1 receptor, thereby acting as an inverse agonist.[2] This competitive antagonism prevents histamine from binding to and activating the receptor, which in turn blocks the downstream signaling cascade responsible for allergic symptoms.[1] The dextrorotatory stereoisomer, dexchlorpheniramine, is the more active enantiomer.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for chlorpheniramine, providing a comparative basis for research applications.

Table 1: Receptor Binding Affinities of Chlorpheniramine

| Receptor | Ligand/Isomer | Ki (nM) | Kd (nM) | Species/Tissue | Reference |

| Histamine H1 Receptor | Dexchlorpheniramine | 2.67 - 4.81 | - | Human (cloned) | [1] |

| Dexchlorpheniramine | - | 15 | Human (brain) | [1] | |

| Levchlorpheniramine | 211 - 361 | - | Human (cloned) | [1] | |

| Muscarinic Acetylcholine Receptors | Dexchlorpheniramine | - | 1,300 | Human (brain) | [1] |

| Serotonin Transporter (SERT) | Chlorpheniramine | - | 15.2 | Not Specified | [1] |

| Norepinephrine Transporter (NET) | Chlorpheniramine | - | 1,440 | Not Specified | [1] |

| Dopamine Transporter (DAT) | Chlorpheniramine | - | 1,060 | Not Specified | [1] |

Table 2: In Vitro Efficacy of Chlorpheniramine

| Assay | Parameter | Value | Cell Line/Tissue | Reference |

| Histamine H1 Receptor Binding | IC50 | 12 nM | Not Specified | [3] |

| Histamine-induced Ca2+ mobilization | Inhibition | Complete at 1 µM | Human Bronchial Smooth Muscle Cells | [4] |

Table 3: Pharmacokinetic Parameters of Oral Chlorpheniramine in Humans

| Parameter | Value | Conditions | Reference |

| Bioavailability | 25% - 50% | Oral | [5][6] |

| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | Oral | [5] |

| Cmax (Peak Plasma Concentration) | 5.7 ng/mL | 4 mg single dose | [5] |

| 25.9 - 32.5 ng/mL | Controlled-release/multiple doses | [5] | |

| 15.74 ± 7.06 µg/L | 8 mg single dose | [7] | |

| Elimination Half-life (t1/2) | ~20 hours (adults) | Oral | [5] |

| 15.54 ± 3.76 hours | 8 mg single dose | [7] | |

| Volume of Distribution (Vd) | 7 - 10 L/kg | Intravenous | [6] |

Signaling Pathways

Chlorpheniramine's interaction with the H1 receptor modulates intracellular signaling cascades. The primary pathway affected is the Gq/11-phospholipase C (PLC) pathway.

Experimental Protocols

Detailed methodologies for key experiments involving chlorpheniramine are provided below.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of chlorpheniramine for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor

-

[³H]-mepyramine (radioligand)

-

Chlorpheniramine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor in a cold lysis buffer and isolate the membrane fraction by centrifugation.[8]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of chlorpheniramine.[8]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Determine the concentration of chlorpheniramine that inhibits 50% of the specific binding of [³H]-mepyramine (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Histamine-Induced Calcium Flux Assay

This functional assay measures the ability of chlorpheniramine to inhibit histamine-induced increases in intracellular calcium.[4]

Materials:

-

Cells stably expressing the human histamine H1 receptor (e.g., CHO-K1, HeLa)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Histamine

-

Chlorpheniramine

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed H1 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.[9]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.[9]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of chlorpheniramine for a defined period (e.g., 15-30 minutes).[10]

-

Histamine Challenge: Add a fixed concentration of histamine (typically the EC80) to the wells to stimulate the H1 receptor.[10]

-

Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader to capture the transient increase in intracellular calcium.[9]

-

Data Analysis: Determine the IC50 of chlorpheniramine by plotting the inhibition of the histamine-induced calcium response against the concentration of chlorpheniramine.

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is a classic method to assess the efficacy of antihistamines in a physiological context.

Materials:

-

Guinea pigs

-

Anesthetic

-

Ventilator

-

Pressure transducer to measure pulmonary inflation pressure

-

Histamine solution

-

Chlorpheniramine solution

-

Vehicle control

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and connect it to a ventilator. Insert a cannula to measure pulmonary inflation pressure.[11]

-

Drug Administration: Administer chlorpheniramine or vehicle control intravenously or orally.

-

Histamine Challenge: After a set period, induce bronchoconstriction by administering a standardized dose of histamine intravenously or via aerosol.[11]

-

Measurement: Record the changes in pulmonary inflation pressure.

-

Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction by chlorpheniramine. Determine the ED50 (the dose required to produce 50% of the maximal effect).

Conclusion

Chlorpheniramine remains a valuable pharmacological tool for researchers studying the histamine H1 receptor and its role in health and disease. Its well-characterized mechanism of action, established experimental models, and extensive body of literature make it an excellent reference compound for the development and validation of novel antihistamines. This technical guide provides a foundational resource for the effective utilization of chlorpheniramine in a research setting.

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Study of relative bioavailability of chlorpheniramine maleate tablets in healthy volunteers [manu41.magtech.com.cn]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Dexbrompheniramine and Pseudoephedrine Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the combination of dexbrompheniramine (B94561) and pseudoephedrine, two commonly used agents in the management of allergic rhinitis and cold symptoms. This document delves into the absorption, distribution, metabolism, and excretion of each component, both individually and as a combined formulation. Detailed experimental protocols and signaling pathways are also presented to facilitate further research and development in this area.

Introduction

Dexbrompheniramine is a first-generation alkylamine antihistamine that acts as a potent H1 receptor antagonist, alleviating symptoms of allergy such as sneezing, rhinorrhea, and pruritus.[1][2] Pseudoephedrine is a sympathomimetic amine with potent vasoconstrictive properties, functioning as a nasal decongestant.[3] The combination of these two active pharmaceutical ingredients provides both antihistaminic and decongestant effects, offering comprehensive relief from allergy and cold symptoms. Understanding the pharmacokinetic profile of this combination is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects.

Pharmacokinetic Profiles

The pharmacokinetic parameters of dexbrompheniramine and pseudoephedrine have been investigated in various studies. While extensive data is available for pseudoephedrine, specific quantitative data for dexbrompheniramine is less readily available in the public domain.

Dexbrompheniramine

Dexbrompheniramine is the dextrorotatory isomer of brompheniramine (B1210426) and is well-absorbed following oral administration.[1] A study by Lin et al. (1985) evaluated the steady-state bioavailability of a repeat-action combination tablet containing 6 mg of dexbrompheniramine maleate (B1232345) and 120 mg of pseudoephedrine sulfate. The study concluded that the combination tablet is bioequivalent to the concomitant administration of individual reference standards.[3] While the study measured key bioavailability parameters such as Cmin, Cmax, tmax, and AUC, the specific values from this study are not publicly available.

Table 1: Summary of Dexbrompheniramine Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (F) | Appears to be well absorbed from the GI tract. | [2] |

| Tmax (Time to Peak Concentration) | Not Available | |

| Cmax (Peak Plasma Concentration) | Not Available | |

| AUC (Area Under the Curve) | Not Available | |

| Distribution | ||

| Volume of Distribution (Vd) | Not Available | |

| Protein Binding | Not Available | |

| Metabolism | ||

| Metabolic Pathways | Hepatic (cytochrome P-450 system). Likely involves N-demethylation. | [2][4] |

| Metabolites | Mono-N-demethylated and di-N-demethylated metabolites (inferred from brompheniramine). | [4] |

| Excretion | ||

| Elimination Half-life (t½) | ~25 hours | [1] |

| Clearance (CL) | Not Available |

Pseudoephedrine

Pseudoephedrine is rapidly and completely absorbed after oral administration, with a bioavailability of approximately 100%.[3] Its pharmacokinetic profile is well-characterized.

Table 2: Summary of Pseudoephedrine Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (F) | ~100% | [3] |

| Tmax (Time to Peak Concentration) | 1-3 hours | [3] |

| Cmax (Peak Plasma Concentration) | Varies with dose. | |

| AUC (Area Under the Curve) | Varies with dose. | |